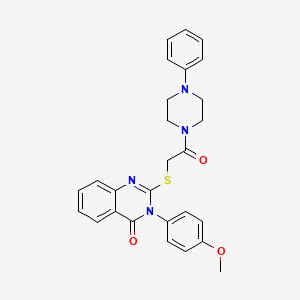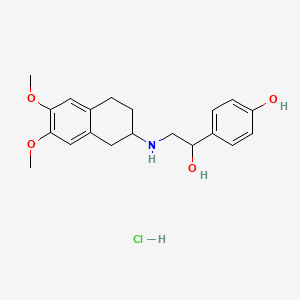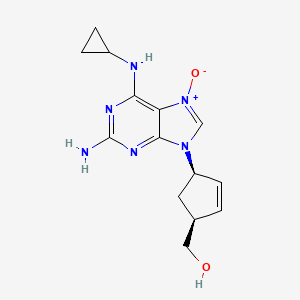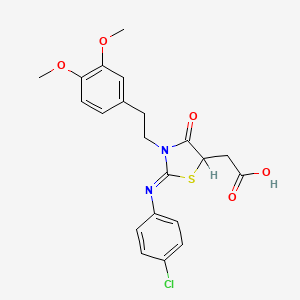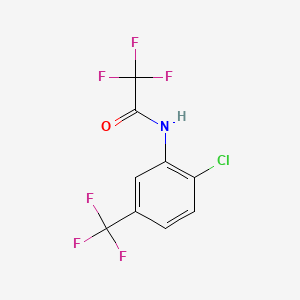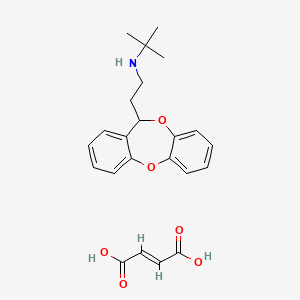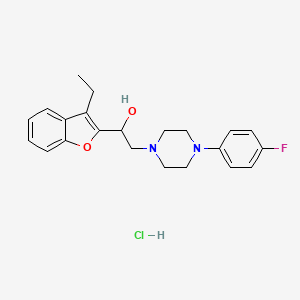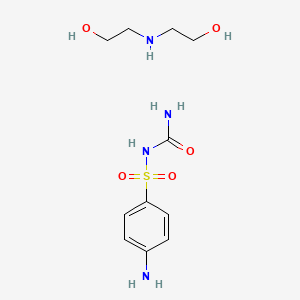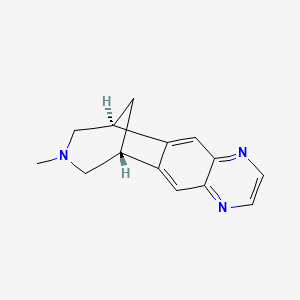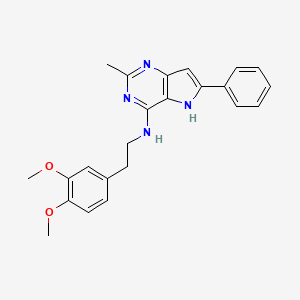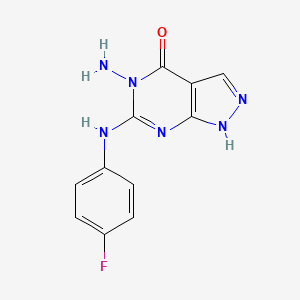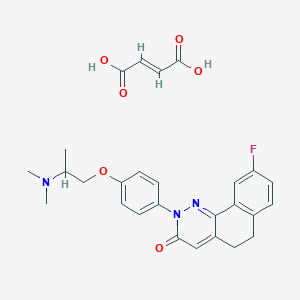![molecular formula C6H11CaCl3N2O2 B12750300 calcium;[(Z)-1-chlorobutylideneamino] N-methylcarbamate;dichloride CAS No. 171199-22-7](/img/structure/B12750300.png)
calcium;[(Z)-1-chlorobutylideneamino] N-methylcarbamate;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride compd with calcium chloride is a complex chemical compound that has garnered interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride compd. with calcium chloride typically involves the reaction of butanimidoyl chloride with methylamine and carbonyl compounds under controlled conditions. The reaction is carried out in the presence of calcium chloride, which acts as a stabilizing agent. The process requires precise temperature control and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced technologies such as continuous flow reactors and real-time monitoring systems ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride compd. with calcium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products Formed
Aplicaciones Científicas De Investigación
N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride compd. with calcium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride compd. with calcium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- N-((Dimethylamino)carbonyl)oxy)butanimidoyl chloride
- N-((Ethylamino)carbonyl)oxy)butanimidoyl chloride
- N-((Propylamino)carbonyl)oxy)butanimidoyl chloride
Uniqueness
N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride compd. with calcium chloride is unique due to its specific structural configuration and the presence of calcium chloride, which enhances its stability and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
171199-22-7 |
|---|---|
Fórmula molecular |
C6H11CaCl3N2O2 |
Peso molecular |
289.6 g/mol |
Nombre IUPAC |
calcium;[(Z)-1-chlorobutylideneamino] N-methylcarbamate;dichloride |
InChI |
InChI=1S/C6H11ClN2O2.Ca.2ClH/c1-3-4-5(7)9-11-6(10)8-2;;;/h3-4H2,1-2H3,(H,8,10);;2*1H/q;+2;;/p-2/b9-5-;;; |
Clave InChI |
GCULGAYNLHWSDT-WNRDOTPUSA-L |
SMILES isomérico |
CCC/C(=N/OC(=O)NC)/Cl.[Cl-].[Cl-].[Ca+2] |
SMILES canónico |
CCCC(=NOC(=O)NC)Cl.[Cl-].[Cl-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



